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Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzoic acid

Cat. No.: B1280795

An In-depth Technical Guide to 2-Bromo-6-
hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of
2-Bromo-6-hydroxybenzoic acid (CAS No: 38876-70-9). It includes key data, experimental
protocols for synthesis and analysis, and workflows for its characterization, designed to support
research and development activities.

Core Properties and Safety Information

2-Bromo-6-hydroxybenzoic acid is a substituted aromatic compound containing a carboxylic
acid, a hydroxyl group, and a bromine atom.[1] These functional groups confer specific
reactivity and properties, making it a useful building block in organic synthesis, particularly for
the preparation of amides and other functionalized molecules.[1] It is also used in the
development of phenoxy- and phenylthiopyrimidine derivatives intended for use as herbicides.

[2]

Table 1: Physical and Chemical Properties of 2-Bromo-6-hydroxybenzoic Acid
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Property Value Source(s)
CAS Number 38876-70-9 [1][2]
Molecular Formula C7HsBrOs [1][3]
Molecular Weight 217.02 g/mol [11[3]
Physical Form Solid [3]

Flash Point 164 °C [1]

InChi Key LSIRNJUVADUUAN- 3]

UHFFFAOYSA-N
SMILES String OC(C1=C(C=CC=C1Br)0)=0  [3]
Table 2: Safety and Hazard Information
Hazard Information Details Source(s)

GHS Pictogram

GHSO06 (Skull and crossbones)

[3]

Signal Word

Danger

[3]

Hazard Statement

H301: Toxic if swallowed

[3]

Precautionary Statements

P301 + P330 + P331 + P310

[3]

Hazard Class

Acute Toxicity 3 (Oral)

[3]

Storage Class

6.1C: Combustible, acute toxic

Cat. 3/ toxic compounds

[3]

Users must handle this compound in accordance with the safety data sheet, using appropriate

personal protective equipment (PPE) in a well-ventilated area.[4]

Spectroscopic Data (Predicted)

While comprehensive, experimentally verified spectra for 2-Bromo-6-hydroxybenzoic acid

are not widely available in public databases, its spectroscopic characteristics can be reliably

predicted based on its structure and data from analogous compounds.
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Table 3: Predicted *H and 3C NMR Chemical Shifts

Predicted Chemical

Spectrum . Assignment Rationale
Shift (ppm)
Carboxylic acid (- Highly deshielded
1H NMR ~11-13 (broad s) o
COOH) acidic proton.

~9-10 (broad s)

Phenolic hydroxyl (-
OH)

Deshielded acidic
proton, position can

vary.

~6.8-7.5 (m)

Aromatic protons (Ar-
H)

The electron-donating
-OH and electron-
withdrawing -Br and -
COOH groups will
create a complex
splitting pattern for the
three aromatic

protons.

13C NMR

~170

) ] Typical chemical shift
Carboxylic acid

for a carboxylic acid
carbon (-COOH)

carbonyl carbon.

~155

C-OH (aromatic)

Carbon attached to
the hydroxyl group,
deshielded.

~110

C-Br (aromatic)

Carbon attached to
bromine, shielded
relative to other

substituted carbons.

~115-135

Aromatic carbons (C-
H & C-COOH)

Chemical shifts for the
remaining aromatic

carbons.

Table 4: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm~—?) Functional Group Vibration Type
2500-3300 (very broad) O-H (Carboxylic Acid) Stretching
3200-3600 (broad) O-H (Phenol) Stretching
~1700 C=0 (Carboxylic Acid) Stretching
1550-1620 C=C (Aromatic) Stretching
1150-1300 C-0 Stretching

Mass Spectrometry (MS) In an electron ionization (El) mass spectrum, 2-Bromo-6-
hydroxybenzoic acid would exhibit a characteristic molecular ion peak pattern due to the two
stable isotopes of bromine (“°Br and 8!Br), which have a nearly 1:1 natural abundance. This
results in two peaks of almost equal intensity: [M]* at m/z 216 and [M+2]* at m/z 218.[5]

Experimental Protocols & Workflows

Detailed methodologies for the synthesis and analysis of 2-Bromo-6-hydroxybenzoic acid are
crucial for its application in research.

A representative protocol for the synthesis of a brominated hydroxybenzoic acid involves the
direct electrophilic bromination of a hydroxybenzoic acid precursor. The following workflow is
adapted from established methods for similar phenolic compounds.[6]

Click to download full resolution via product page
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Caption: General workflow for synthesis and purification.

Methodology:

o Reaction Setup: Dissolve the starting material (e.g., 6-hydroxybenzoic acid) in a suitable
solvent like glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping
funnel.[6]

o Bromination: Slowly add a solution of one equivalent of bromine in glacial acetic acid to the
stirred solution. Maintain the temperature between 20-25°C using a water bath.[6]

» Reaction Completion: After the addition is complete, allow the mixture to stir at room
temperature for an additional 2 hours to ensure the reaction goes to completion.[6]

o Workup: Quench any excess bromine by adding a saturated aqueous solution of sodium
bisulfite until the color disappears. Pour the reaction mixture into ice-cold water to precipitate
the crude product.[6]

« Purification: Collect the solid precipitate by vacuum filtration. Further purify the product by
recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-
Bromo-6-hydroxybenzoic acid.

The acidity of the carboxylic acid and phenolic hydroxyl groups can be quantified by
determining their pKa values. A common method is potentiometric titration.[7]

Methodology:

o Preparation: Accurately weigh a sample of 2-Bromo-6-hydroxybenzoic acid and dissolve it
in a suitable solvent mixture (e.g., ethanol and deionized water).[7]

« Titration Setup: Place a calibrated pH probe into the solution and position a burette
containing a standardized strong base solution (e.g., 0.10 M NaOH) above the beaker.[7]

o Data Collection: Add the titrant in small, precise increments, recording the pH after each
addition. Smaller increments should be used near the expected equivalence points where
the pH changes rapidly.[7]
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e Analysis: Plot a graph of pH versus the volume of titrant added. The pKa value corresponds
to the pH at the half-equivalence point. For a molecule with two acidic protons, two inflection

points and two half-equivalence points may be observed, corresponding to the pKa of the
carboxylic acid and the phenol.

Confirming the identity and purity of the synthesized compound requires a combination of
spectroscopic techniques.
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Caption: Workflow for spectroscopic characterization.

Methodology:

o Sample Preparation: Prepare separate, appropriately concentrated samples of the

compound for each analytical technique, using suitable solvents (e.g., deuterated solvents
like DMSO-ds for NMR).[8]

o Data Acquisition:
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o Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight and
observe the characteristic bromine isotopic pattern.[5]

o IR Spectroscopy: Acquire the infrared spectrum to identify the principal functional groups.

[5]

o NMR Spectroscopy: Run both *H and 3C NMR spectra to elucidate the precise
connectivity of the atoms and confirm the substitution pattern on the aromatic ring.[5]

o Data Integration: Correlate the data from all three techniques to build a complete and
unambiguous structural assignment, confirming the identity and purity of the 2-Bromo-6-
hydroxybenzoic acid.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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